Decernotinib (VX-509), also known as (R)-2-((2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide, is a potent and selective Janus kinase 3 (JAK3) inhibitor. [, ] It functions as an immunomodulator by targeting specific intracellular signaling pathways crucial for immune cell activation. [, , ] Decernotinib is classified as a targeted synthetic disease-modifying anti-rheumatic drug (DMARD). [, , ] Scientific research has focused on its potential for treating autoimmune and inflammatory diseases, particularly rheumatoid arthritis. [, , ]
The molecular formula of Decernotinib is C19H21F3N6O. [] Its molecular weight is 406.4 g/mol. [] While a detailed analysis of Decernotinib's molecular structure is not provided in the available papers, its chemical structure can be deduced from its IUPAC name and is confirmed in the patent WO 2020/200291 A1. []
Decernotinib functions as a selective inhibitor of JAK3, a tyrosine kinase crucial for signal transduction by various cytokines involved in immune responses. [, , , ] It binds to the ATP-binding site of JAK3, preventing its phosphorylation and subsequent activation. [, ] This selective inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, leading to a dampened immune response. [, ] This targeted action makes Decernotinib effective in modulating immune responses in conditions like rheumatoid arthritis, where these cytokines play a pathogenic role. [, , , , ]
Decernotinib's primary application in scientific research is investigating its potential as a therapeutic agent for autoimmune and inflammatory diseases, specifically rheumatoid arthritis. [, , ] Studies have examined its efficacy in reducing disease activity, improving clinical symptoms like swollen and tender joints, and impacting biomarkers associated with RA pathogenesis. [, , , ] Its selectivity for JAK3 makes it a promising candidate for targeted therapy, aiming to minimize off-target effects associated with broader JAK inhibitors. [, , ]
Beyond rheumatoid arthritis, Decernotinib's mechanism of action suggests potential applications in other conditions where JAK3-mediated cytokine signaling plays a role. [, , ] Its impact on immune cell function, particularly T cell activation, makes it a potential target for research in transplantation, graft-versus-host disease, and other immune-mediated conditions. [, , ] Additionally, its effect on interferon signaling, while not its primary mechanism, warrants further investigation for potential applications in conditions influenced by this pathway. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: